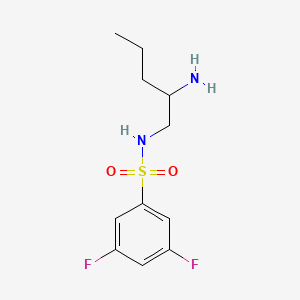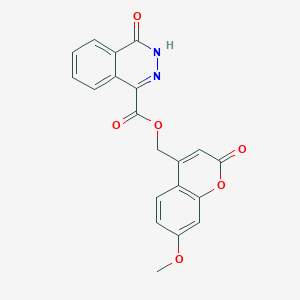![molecular formula C12H16N6 B7626753 2-[3-(Triazol-1-ylmethyl)piperidin-1-yl]pyrimidine](/img/structure/B7626753.png)
2-[3-(Triazol-1-ylmethyl)piperidin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Triazol-1-ylmethyl)piperidin-1-yl]pyrimidine is a heterocyclic compound that features a triazole ring, a piperidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Triazol-1-ylmethyl)piperidin-1-yl]pyrimidine typically involves multi-step reactions. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Piperidine Ring: The triazole ring is then linked to a piperidine moiety through a nucleophilic substitution reaction.
Formation of the Pyrimidine Ring: Finally, the piperidine-triazole intermediate is reacted with a pyrimidine precursor under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Triazol-1-ylmethyl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-[3-(Triazol-1-ylmethyl)piperidin-1-yl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-[3-(Triazol-1-ylmethyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of an enzyme and preventing its normal function.
Modulating Receptor Activity: Interacting with receptors to either activate or inhibit their signaling pathways.
Disrupting Cellular Processes: Interfering with key cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
2-[3-(Triazol-1-ylmethyl)piperidin-1-yl]pyrimidine can be compared with other similar compounds, such as:
1,2,3-Triazole Derivatives: These compounds share the triazole ring and may have similar biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring are widely used in pharmaceuticals and may have overlapping applications.
Pyrimidine Derivatives: These compounds are important in medicinal chemistry and can serve as analogs for comparison.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which can confer unique chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[3-(triazol-1-ylmethyl)piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6/c1-3-11(10-18-8-6-15-16-18)9-17(7-1)12-13-4-2-5-14-12/h2,4-6,8,11H,1,3,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMOEOFHFZFDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]morpholine-2-carboxamide](/img/structure/B7626670.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl(1-adamantyl)methanone](/img/structure/B7626685.png)
![tert-butyl N-[2-(4-fluoroanilino)-2-oxoethoxy]carbamate](/img/structure/B7626694.png)
![3-cyclopropyl-N-[(2-methoxyquinolin-4-yl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7626695.png)
![5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole](/img/structure/B7626698.png)
![2-(ethylamino)-N-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7626705.png)

![3-(oxolan-3-yl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole](/img/structure/B7626734.png)
![2-[methyl-[5-(2-methylphenyl)-1H-pyrazol-3-yl]amino]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7626738.png)
![1-(3-chloro-4-fluorophenyl)-N-(1,4-diazabicyclo[2.2.2]octan-2-ylmethyl)methanesulfonamide](/img/structure/B7626745.png)

![(Z)-2-cyano-3-[3,5-diiodo-4-[(3-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7626749.png)
![[2-[(2,2-difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7626759.png)
![(3S)-3-hydroxy-N-[1-[(4-methylphenyl)methyl]-2-oxopyridin-3-yl]pyrrolidine-1-carboxamide](/img/structure/B7626761.png)
